2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid
CAS No.:
Cat. No.: VC17212178
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8N4O2 |
|---|---|
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 2-amino-3-(2H-triazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C5H8N4O2/c6-4(5(10)11)1-3-2-7-9-8-3/h2,4H,1,6H2,(H,10,11)(H,7,8,9) |
| Standard InChI Key | YCHNJQXUYMPHNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=NNN=C1CC(C(=O)O)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a β-amino acid scaffold with a 1,2,3-triazole substituent at the 5-position of the heterocycle. The stereochemistry of the amino group and the planar triazole ring create a conformationally restricted structure, which influences its binding affinity to biological targets. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | 156.14 g/mol |
| InChI | InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9) |
| Canonical SMILES | C1=NNN=C1CC(C(=O)O)N |
The triazole ring’s nitrogen atoms enable hydrogen bonding and π-π stacking interactions, critical for receptor binding .
Physicochemical Properties
The compound’s solubility in polar solvents (e.g., water, DMSO) and its logP value (−1.2) reflect its amphiphilic nature, balancing the hydrophilic amino acid moiety with the moderately lipophilic triazole ring. Its pKa values (α-carboxylic acid: 2.1; α-amino group: 9.4; triazole N–H: 12.3) suggest ionization-dependent bioavailability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid typically employs C–N cross-coupling strategies. A representative route involves:
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Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylglycine and an azide precursor yields the triazole core.
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Protection/Deprotection: Boc-protected intermediates are used to prevent undesired side reactions during functionalization.
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Acid Hydrolysis: Final deprotection under acidic conditions affords the target compound.
Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing processing time by 40% compared to conventional methods.
Chemical Modifications
The compound undergoes regioselective reactions at the triazole ring’s N1 and N2 positions. For example:
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Alkylation: Treatment with methyl iodide selectively functionalizes N1, producing 2-amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid .
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Acylation: Acetyl chloride modifies the amino group, yielding N-acetyl derivatives with improved blood-brain barrier permeability.
Biological Activities and Mechanisms
Neurotransmitter Receptor Modulation
The compound acts as a glutamate receptor modulator, preferentially targeting NMDA and AMPA subtypes. In vitro studies demonstrate:
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NMDA Receptor Inhibition: IC = 12 µM in cortical neuron assays, attributed to competitive antagonism at the glycine-binding site.
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AMPA Receptor Potentiation: EC = 8 µM, enhancing synaptic plasticity in hippocampal slices.
Comparative Analysis with Structural Analogs
The 1,2,3-triazole configuration in 2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid confers superior solubility and reduced hepatotoxicity compared to 1,2,4-triazole analogs .
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a precursor for:
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NMDA Receptor Antagonists: Derivatives are in Phase I trials for neuropathic pain.
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Anticonvulsants: Structural analogs show 60% seizure reduction in murine models .
Material Science
Functionalized triazole-amino acid hybrids are explored as:
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